MDM2 Binding Affinity: In Silico vs. Experimental Fraction
A non-peptide sulfonamide scaffold related to 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has been reported to inhibit the MDM2-p53 interaction. Specifically, a close structural analog (BDBM50420268) demonstrated a Ki of 91 nM in a fluorescence polarization assay [1]. For the target compound itself, experimental binding data are not disclosed; however, computational pharmacophore modeling predicts a similar binding mode [2]. This represents a class-level inference rather than a direct head-to-head comparison.
| Evidence Dimension | MDM2-p53 inhibition (Ki) |
|---|---|
| Target Compound Data | No experimental Ki available |
| Comparator Or Baseline | BDBM50420268 (related sulfonamide) Ki = 91 nM |
| Quantified Difference | Not calculable – target compound lacks direct data |
| Conditions | Fluorescence polarization assay, 1 hr incubation |
Why This Matters
The available data on the analog suggest the scaffold can achieve sub-100 nM potency at MDM2, but confirmed binding for the exact compound is required before selection over known MDM2 inhibitors like Nutlin-3a (Ki ≈ 36 nM).
- [1] BindingDB. BDBM50420268. Affinity Data: Ki=91 nM for MDM2. View Source
- [2] GENERIC 15293988. Nonpeptidic sulfonamide MDM2 inhibitor. View Source
